2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide
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Description
2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity
The compound 2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide , also known by its CAS number 898427-61-7 , exhibits a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
The compound features a tricyclic core with a sulfonamide group and is characterized by the following structural elements:
- Tricyclic structure : Provides unique binding interactions with biological targets.
- Sulfonamide moiety : Known for its antibacterial properties and potential in various therapeutic applications.
The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:
- Enzyme Inhibition : The tricyclic structure may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
- Receptor Modulation : The sulfonamide group can interact with various receptors, influencing signaling pathways that regulate cellular responses.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, similar to other sulfonamide derivatives.
- Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of related compounds and found that modifications in the tricyclic core significantly affected their potency against various bacterial strains. The presence of the sulfonamide group was crucial for maintaining activity against Gram-positive bacteria.
Anticancer Activity
In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways.
Comparative Biological Activity
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
2-Methoxy-5-methyl-N-{...} | Tricyclic Sulfonamide | Moderate | High |
Similar Compound A | Tricyclic Sulfonamide | High | Moderate |
Similar Compound B | Non-Tricyclic Sulfonamide | Low | Low |
Mechanism | Description |
---|---|
Enzyme Inhibition | Inhibits key enzymes in metabolic pathways leading to altered cell function |
Receptor Modulation | Modulates receptor activity impacting signaling pathways |
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-13-5-7-17(26-2)18(10-13)27(24,25)21-16-11-14-4-3-9-22-19(23)8-6-15(12-16)20(14)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUAHFOCWDPIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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